[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate
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Overview
Description
[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring, a nitrile group, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitrile groups to amines.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]furan derivatives and related nitrile-containing compounds. Examples include:
- 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid derivatives
- 2H-Cyclopenta[b]furan-2-carbonitrile derivatives
Uniqueness
What sets [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] apart is its unique combination of functional groups and its specific stereochemistry
Properties
CAS No. |
148217-22-5 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-6(12)13-8-2-7-3-9(5-11)14-10(7)4-8/h7-10H,2-4H2,1H3/t7-,8-,9-,10-/m0/s1 |
InChI Key |
FCQIYUSARYMMDQ-XKNYDFJKSA-N |
SMILES |
CC(=O)OC1CC2CC(OC2C1)C#N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2C[C@H](O[C@H]2C1)C#N |
Canonical SMILES |
CC(=O)OC1CC2CC(OC2C1)C#N |
Synonyms |
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)]-(9CI) |
Origin of Product |
United States |
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